2-(3-Hydroxyphenyl)-7-methoxychroman-4-one

Catalog No.
S3350952
CAS No.
32274-72-9
M.F
C16H14O4
M. Wt
270.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Hydroxyphenyl)-7-methoxychroman-4-one

CAS Number

32274-72-9

Product Name

2-(3-Hydroxyphenyl)-7-methoxychroman-4-one

IUPAC Name

2-(3-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

InChI

InChI=1S/C16H14O4/c1-19-12-5-6-13-14(18)9-15(20-16(13)8-12)10-3-2-4-11(17)7-10/h2-8,15,17H,9H2,1H3

InChI Key

YETISVQJYRETIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC(=CC=C3)O

2-(3-Hydroxyphenyl)-7-methoxychroman-4-one is a synthetic compound belonging to the chromanone class, characterized by its unique structural features that include a chroman-4-one backbone substituted with a hydroxyl group at the 3-position of the phenyl ring and a methoxy group at the 7-position. This compound is notable for its potential biological activities and therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

The chemical reactivity of 2-(3-Hydroxyphenyl)-7-methoxychroman-4-one can be attributed to its functional groups, which allow for various chemical transformations. Common reactions include:

  • Hydroxyl Group Reactions: The hydroxyl group can participate in hydrogen bonding, influencing solubility and reactivity.
  • Methoxy Group Reactions: The methoxy group can undergo demethylation or substitution reactions, allowing for further derivatization.
  • Electrophilic Aromatic Substitution: The aromatic nature of the compound makes it susceptible to electrophilic substitution, which can modify the phenyl ring.

These reactions facilitate the exploration of derivatives with enhanced biological properties.

Research has indicated that 2-(3-Hydroxyphenyl)-7-methoxychroman-4-one exhibits various biological activities, including:

  • Antioxidant Activity: The compound has shown significant radical scavenging capabilities, which may help mitigate oxidative stress-related diseases.
  • Anti-inflammatory Properties: Studies suggest that it may inhibit cyclooxygenase enzymes, contributing to its anti-inflammatory effects.
  • Antidiabetic Effects: Some derivatives have demonstrated potential in inhibiting enzymes related to glucose metabolism, indicating possible applications in diabetes management .

Synthesis of 2-(3-Hydroxyphenyl)-7-methoxychroman-4-one typically involves several key steps:

  • Formation of the Chroman Backbone: This can be achieved through cyclization reactions involving appropriate phenolic precursors.
  • Substitution Reactions: Introduction of the hydroxyl and methoxy groups can be accomplished via electrophilic aromatic substitution or nucleophilic addition methods.
  • Purification: Crystallization or chromatography techniques are often employed to purify the final product.

Recent studies have explored various synthetic pathways that enhance yield and selectivity, including divergent synthesis strategies from substituted phenols .

The applications of 2-(3-Hydroxyphenyl)-7-methoxychroman-4-one extend across several domains:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development targeting oxidative stress and inflammatory diseases.
  • Nutraceuticals: Due to its antioxidant properties, it may be incorporated into dietary supplements aimed at promoting health.
  • Cosmetic Formulations: Its potential skin-protective effects could lead to applications in skincare products.

Interaction studies have revealed that 2-(3-Hydroxyphenyl)-7-methoxychroman-4-one may interact with various biological targets, including:

  • Enzymatic Inhibition: It has been shown to inhibit specific enzymes involved in metabolic pathways, such as cyclooxygenases and sirtuins .
  • Receptor Binding: Investigations into its binding affinity to specific receptors suggest potential roles in modulating signaling pathways related to inflammation and metabolism.

These interactions underscore its therapeutic potential and warrant further investigation into its mechanisms of action.

Several compounds share structural similarities with 2-(3-Hydroxyphenyl)-7-methoxychroman-4-one. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesNotable Activities
2-HydroxyflavanoneHydroxyl group at C2Antioxidant, anti-inflammatory
Taxifolin (Dihydroquercetin)Flavonoid with multiple hydroxyl groupsAntioxidant, anticancer
SilybinMultiple hydroxyl groups on a flavonol backboneHepatoprotective, antioxidant
6-MethoxyflavoneMethoxy group at C6Antioxidant, anti-inflammatory

Each of these compounds possesses distinct biological activities influenced by their structural variations. The unique combination of a methoxy group at position seven and a hydroxyl group at position three in 2-(3-Hydroxyphenyl)-7-methoxychroman-4-one contributes to its specific pharmacological profile.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

270.08920892 g/mol

Monoisotopic Mass

270.08920892 g/mol

Heavy Atom Count

20

Dates

Modify: 2023-07-26

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